Cas no 39026-92-1 (9-Methoxycamptothecin)

9-Methoxycamptothecin 化学的及び物理的性質

名前と識別子

-

- 9-Methoxycamptothecin

- 9-Methoxycamptothecine

- 10-methoxycamptothecin

- 9-methoxycamtothecin

- Camptothecin,9-methoxy

- Camptothecin, 9-methoxy-

- NSC176323

- XVMZDZFTCKLZTF-NRFANRHFSA-N

- 8044AH

- NCI60_001450

- N2593

- C21H18N2O5

- 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione-, 4-ethyl-4-hydroxy-10-methoxy-, (S)-

- NSC-176323

- (4S)-4-Ethyl-4-hydroxy-10-methoxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

- ZB1864

- F17695

-

- インチ: 1S/C21H18N2O5/c1-3-21(26)14-8-16-18-11(7-12-15(22-18)5-4-6-17(12)27-2)9-23(16)19(24)13(14)10-28-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1

- InChIKey: XVMZDZFTCKLZTF-NRFANRHFSA-N

- ほほえんだ: O1C([C@](C([H])([H])C([H])([H])[H])(C2C([H])=C3C4C(=C([H])C5C(=C([H])C([H])=C([H])C=5N=4)OC([H])([H])[H])C([H])([H])N3C(C=2C1([H])[H])=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 378.121572g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 回転可能化学結合数: 2

- どういたいしつりょう: 378.121572g/mol

- 単一同位体質量: 378.121572g/mol

- 水素結合トポロジー分子極性表面積: 89Ų

- 重原子数: 28

- 複雑さ: 790

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 378.4

じっけんとくせい

- 色と性状: Yellow powder

- 密度みつど: 1.50±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 223-225 ºC

- ようかいど: 微溶性(2.7 g/l)(25ºC)、

- PSA: 90.65000

- LogP: 2.08820

9-Methoxycamptothecin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP0111-20mg |

9-Methoxycamptothecin |

39026-92-1 | 98% | 20mg |

$35 | 2023-09-20 | |

| TRC | M338925-50mg |

9-Methoxycamptothecin |

39026-92-1 | 50mg |

$1832.00 | 2023-05-17 | ||

| MedChemExpress | HY-N6011-25mg |

9-Methoxycamptothecin |

39026-92-1 | 99.41% | 25mg |

¥600 | 2024-05-25 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0414-20mg |

9-Methoxycamptothecin |

39026-92-1 | HPLC≥98% | 20mg |

¥600元 | 2023-09-15 | |

| TargetMol Chemicals | T5S1952-25 mg |

9-Methoxycamptothecin |

39026-92-1 | 98% | 25mg |

¥ 496 | 2023-07-11 | |

| TargetMol Chemicals | T5S1952-10 mg |

9-Methoxycamptothecin |

39026-92-1 | 98% | 10mg |

¥ 235 | 2023-07-11 | |

| TargetMol Chemicals | T5S1952-5 mg |

9-Methoxycamptothecin |

39026-92-1 | 98% | 5mg |

¥ 169 | 2023-07-11 | |

| TargetMol Chemicals | T5S1952-100 mg |

9-Methoxycamptothecin |

39026-92-1 | 98% | 100mg |

¥3442.00 | 2023-06-21 | |

| Chengdu Biopurify Phytochemicals Ltd | BP0111-100mg |

9-Methoxycamptothecin |

39026-92-1 | 98% | 100mg |

$750 | 2023-09-20 | |

| S e l l e c k ZHONG GUO | E0561-25mg |

9-Methoxycamptothecin |

39026-92-1 | 25mg |

¥1712.35 | 2022-04-26 |

9-Methoxycamptothecin 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

9-Methoxycamptothecinに関する追加情報

9-Methoxycamptothecin: A Promising Anticancer Agent

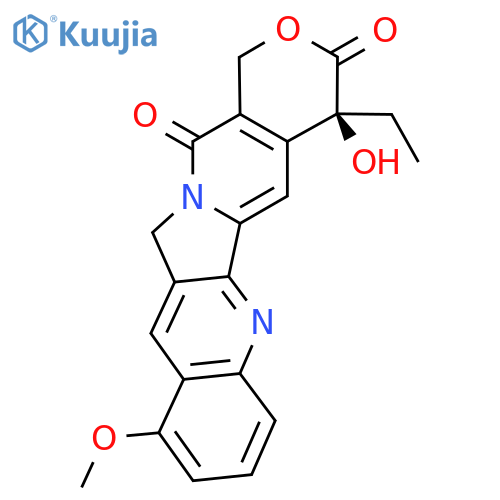

9-Methoxycamptothecin (CAS No. 39026-92-1) is a synthetic derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree *Camptotheca acuminata*. This compound has garnered significant attention in the field of oncology due to its potent anticancer properties and unique mechanism of action. Over the years, extensive research has been conducted to explore its pharmacological activities, toxicity profiles, and potential applications in cancer therapy.

The structure of 9-methoxycamptothecin is characterized by a quinoline ring system with a lactone moiety, which plays a crucial role in its bioactivity. The methoxy group at the 9-position enhances its solubility and stability compared to the parent compound camptothecin. This modification has been shown to improve its therapeutic index, making it a more viable option for clinical use. Recent studies have also highlighted its ability to inhibit DNA topoisomerase I, an enzyme critical for DNA replication and repair, thereby inducing DNA damage and apoptosis in cancer cells.

One of the most notable advancements in the study of 9-methoxycamptothecin is its exploration as a component of combination therapies. Researchers have investigated its synergistic effects with other anticancer agents, such as platinum-based drugs and targeted therapies, to enhance efficacy while minimizing adverse effects. For instance, a 2023 study published in *Nature Communications* demonstrated that combining 9-methoxycamptothecin with PARP inhibitors significantly increased tumor regression rates in preclinical models of ovarian cancer.

Another area of active research involves the development of drug delivery systems for 9-methoxycamptothecin. Traditional chemotherapy often suffers from issues like poor bioavailability and systemic toxicity. To address these challenges, scientists have explored nanotechnology-based approaches, such as liposomal encapsulation and polymeric nanoparticles, to deliver 9-methoxycamptothecin directly to tumor sites. These innovations have shown promising results in improving drug efficacy and reducing off-target effects.

The preclinical data on 9-methoxycamptothecin are highly encouraging. Studies conducted on various cancer cell lines, including those resistant to conventional chemotherapy, have demonstrated its ability to induce apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation. Furthermore, animal models have shown that 9-methoxycamptothecin exhibits potent antitumor activity against cancers of the lung, breast, colon, and prostate.

Despite its potential, the clinical translation of 9-methoxycamptothecin has faced certain challenges. Early phase I/II clinical trials reported manageable toxicity profiles but highlighted the need for optimized dosing regimens to maximize therapeutic benefits. Recent advances in pharmacokinetic modeling and biomarker identification are expected to address these issues, paving the way for larger-scale clinical trials.

In conclusion, 9-methoxycamptothecin (CAS No. 39026-92-1) represents a compelling candidate for next-generation cancer therapies. Its unique mechanism of action, combined with ongoing innovations in drug delivery and combination strategies, positions it as a potential breakthrough in the fight against cancer. As research continues to uncover new insights into its mechanisms and applications, the future of anticancer therapeutics looks increasingly bright with compounds like 9-methoxycamptothecin at the forefront.

39026-92-1 (9-Methoxycamptothecin) 関連製品

- 119577-28-5(7-Ethyl-10-hydroxycamptothecin)

- 130144-34-2(10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo11.8.0.0^{2,11}.0^{4,9}.0^{15,20}henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione)

- 123948-87-8(Topotecan)

- 19685-09-7((S)-10-hydroxycamptothecin)

- 86639-52-3(7-Ethyl-10-hydroxycamptothecin)

- 64439-81-2((Inverted exclamation markA)-10-Hydroxycamptothecin)

- 91421-43-1(9-amino-CPT)

- 123948-88-9(Topotecan acetate)

- 86639-63-6(10-Aminocamptothecin)

- 78287-27-1(7-Ethylcamptothecin)